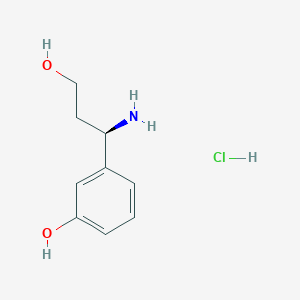
(R)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride
説明
(R)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO2 and its molecular weight is 203.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and biological properties. This article explores the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by the presence of an amino group and a hydroxyl group on a propyl chain attached to a phenolic ring. Its chiral nature contributes significantly to its biological activity, influencing its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C9H13ClN2O2 |
| Functional Groups | Amino, Hydroxyl |
| Chiral Center | Yes |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The compound demonstrates significant radical-scavenging properties, which are crucial for mitigating oxidative stress in biological systems .
- Antimicrobial Properties : Studies have shown that it possesses antibacterial activity against both gram-negative and gram-positive bacteria, making it a potential candidate for developing new antimicrobial agents .
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxicity against certain cancer cell lines, although further research is needed to quantify these effects and understand the underlying mechanisms .
Case Studies and Research Findings
-
Antioxidant Activity Study :
A comparative study evaluated the antioxidant properties of various phenolic compounds, including this compound. The compound showed effective inhibition of free radical oxidation reactions, with an EC50 value indicating strong antioxidant capacity . -
Antimicrobial Efficacy :
In vitro tests revealed that this compound exhibited notable antibacterial effects against multiple strains of bacteria. The minimum inhibitory concentration (MIC) was determined for different bacterial strains, showing effectiveness comparable to established antibiotics . -
Cytotoxicity Assessment :
A study assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Results indicated moderate cytotoxicity against breast (MCF-7) and prostate (PC-3) cancer cell lines, suggesting its potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant properties.
- Membrane Interaction : Its amphipathic nature allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.
特性
IUPAC Name |
3-[(1R)-1-amino-3-hydroxypropyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c10-9(4-5-11)7-2-1-3-8(12)6-7;/h1-3,6,9,11-12H,4-5,10H2;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBYNIGJZVNIBG-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@@H](CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















